1-Benzylpiperidine-2-carboxylic acid

Chiral resolution Enantiopurity Chiral HPLC

1-Benzylpiperidine-2-carboxylic acid (N-benzylpipecolic acid) is a chiral, non-proteinogenic cyclic amino acid with consensus Log P ~1.47—significantly more lipophilic than unsubstituted pipecolic acid—enabling superior membrane permeability and hydrophobic pocket targeting in peptidomimetic design. The N-benzyl group acts as a traceless protecting group, removable by hydrogenolysis after incorporation into larger frameworks. The (R)-enantiomer is validated in the Protein Data Bank (PDB ID: 7FKW) for fragment-based drug discovery campaigns. Sourcing ≥97% pure material (HPLC/NMR verified) ensures reproducible reactivity in amide coupling and downstream derivatization. Available in research to bulk quantities with global shipping.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 21319-53-9
Cat. No. B1334851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine-2-carboxylic acid
CAS21319-53-9
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)
InChIKeyFEUCBQVXYVZGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylpiperidine-2-carboxylic acid (CAS 21319-53-9) Procurement Grade & Technical Specifications for N-Benzylpipecolic Acid Research


1-Benzylpiperidine-2-carboxylic acid (CAS 21319-53-9), also referred to as N-benzylpipecolic acid, is an N-substituted piperidine-2-carboxylic acid derivative with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol [1]. Structurally, it is characterized by a benzyl group on the piperidine nitrogen and a carboxylic acid at the C-2 position, rendering it a chiral, non-proteinogenic cyclic amino acid homolog of proline [2]. Commercial suppliers typically offer this compound at 95% to 97% purity, as verified by NMR and HPLC .

Why 1-Benzylpiperidine-2-carboxylic Acid (CAS 21319-53-9) Cannot Be Directly Substituted: A Guide to N-Benzylpipecolic Acid Selection


Substituting 1-benzylpiperidine-2-carboxylic acid with generic pipecolic acid or its simpler N-substituted analogs (e.g., N-acetyl or N-methyl) is inadvisable without careful re-validation of reaction conditions. The introduction of the N-benzyl group significantly alters the compound's lipophilicity, with a consensus Log P of approximately 1.47 compared to the more hydrophilic unsubstituted pipecolic acid . This modification impacts solubility, partitioning behavior, and the stability of intermediates in downstream applications. Furthermore, the compound serves as a specific chiral building block; the (R)-enantiomer has been resolved and utilized in structural biology studies, demonstrating that stereochemistry is critical for molecular recognition, and generic racemic mixtures may not be functionally equivalent [1].

Technical Differentiation Data for 1-Benzylpiperidine-2-carboxylic Acid (CAS 21319-53-9) vs. Related N-Substituted Pipecolic Acids


Chiral Resolution and Enantiopurity Verification for 1-Benzylpiperidine-2-carboxylic Acid

The enantiomers of 1-benzylpiperidine-2-carboxylic acid can be resolved and analyzed using chiral HPLC. This technique enables the monitoring of reaction conversion to assess enantioenrichment. The (R)-enantiomer specifically has been deposited in the Protein Data Bank (PDB) as a resolved ligand fragment (ID: VD6), confirming the feasibility and utility of obtaining and verifying chirally pure material for structure-based drug design .

Chiral resolution Enantiopurity Chiral HPLC

Consensus Log P Comparison: 1-Benzylpiperidine-2-carboxylic Acid vs. Unsubstituted Pipecolic Acid

The N-benzyl substitution in 1-benzylpiperidine-2-carboxylic acid results in a consensus Log P of 1.47, calculated as an average of five predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This represents a significant increase in lipophilicity compared to unsubstituted pipecolic acid, which has a much lower experimental Log P (approximately -2.3 for L-pipecolic acid [1]), indicating substantially different solubility and membrane permeability characteristics.

Lipophilicity Physicochemical properties ADME

Purity Benchmarking: Commercial Availability at >97% for 1-Benzylpiperidine-2-carboxylic Acid

Multiple commercial suppliers offer 1-benzylpiperidine-2-carboxylic acid with a certified purity of 97% or higher, supported by batch-specific analytical data including NMR, HPLC, or GC . This level of purity is standard for research-grade procurement, ensuring reproducible results in synthetic applications.

Purity specification Quality control Procurement

Key Application Scenarios for 1-Benzylpiperidine-2-carboxylic Acid (CAS 21319-53-9) Based on Quantitative Evidence


Chiral Building Block for Stereospecific Fragment-Based Drug Discovery

The (R)-enantiomer of 1-benzylpiperidine-2-carboxylic acid has been successfully resolved and utilized as a ligand fragment in structural biology studies, as evidenced by its deposition in the Protein Data Bank (PDB ID: 7FKW) [1]. This validates its utility in fragment-based drug discovery campaigns targeting proteins where the chiral center is critical for binding.

Synthesis of Lipophilic Peptidomimetics and Macrocyclic Scaffolds

Given its consensus Log P of 1.47, which is significantly higher than that of unsubstituted pipecolic acid, 1-benzylpiperidine-2-carboxylic acid is an ideal precursor for peptidomimetics designed to interact with hydrophobic protein pockets or cross biological membranes . The benzyl group provides enhanced lipophilicity without adding excessive molecular weight.

Development of N-Substituted Pipecolic Acid Derivatives as Synthetic Intermediates

1-Benzylpiperidine-2-carboxylic acid serves as a versatile intermediate for further derivatization. The carboxylic acid group can be activated for amide bond formation, while the benzyl group can be selectively removed via hydrogenolysis to reveal the secondary amine of pipecolic acid after incorporation into a larger molecular framework [2].

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